(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene
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Overview
Description
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene is an organic compound characterized by a cyclopentadiene ring substituted with two ethyl groups at positions 2 and 3, and a benzene ring attached at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction between a diene and a dienophile under thermal conditions leads to the formation of the desired cyclopentadiene derivative. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize by-products. The use of catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-ylbenzene: Lacks the ethyl groups at positions 2 and 3.
2,3-Dimethylcyclopenta-2,4-dien-1-ylbenzene: Substituted with methyl groups instead of ethyl groups.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Contains a trimethylsilyl group instead of ethyl groups.
Uniqueness
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties.
Properties
CAS No. |
651303-37-6 |
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Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2,3-diethylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-3-12-10-11-15(14(12)4-2)13-8-6-5-7-9-13/h5-11,15H,3-4H2,1-2H3 |
InChI Key |
AXZPIEQBTYZHCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(C=C1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
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